molecular formula C12H24OSi B564804 rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 CAS No. 1189672-07-8

rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5

Cat. No.: B564804
CAS No.: 1189672-07-8
M. Wt: 217.439
InChI Key: CUIZMOBTKIYAAO-KGFHUCQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through the reaction of 4-methyl-1-octyne with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In metabolic studies to trace biochemical pathways.

    Medicine: For the synthesis of pharmaceuticals like Misoprostol.

    Industry: In the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 involves its role as an intermediate in chemical reactions. The trimethylsilyl group protects the alkyne functionality during reactions and can be removed under specific conditions to yield the desired product . The compound does not have a direct biological target but is crucial in the synthesis of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne: The non-deuterated version of the compound.

    4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d3: A partially deuterated version.

    4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d7: A more heavily deuterated version.

Uniqueness

rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is unique due to its specific deuterium labeling, which makes it valuable in studies involving isotopic labeling. This allows researchers to trace the compound in metabolic pathways and understand reaction mechanisms more clearly.

Properties

IUPAC Name

[5,5-dideuterio-4-(trideuteriomethyl)oct-1-yn-4-yl]oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24OSi/c1-7-9-11-12(3,10-8-2)13-14(4,5)6/h2H,7,9-11H2,1,3-6H3/i3D3,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIZMOBTKIYAAO-KGFHUCQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC#C)(C([2H])([2H])CCC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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